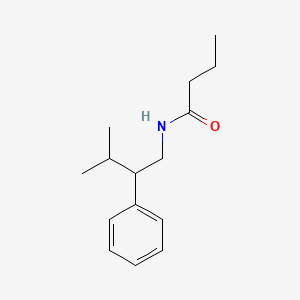

N-(3-Methyl-2-phenylbutyl)butanamide

Description

Properties

CAS No. |

188785-03-7 |

|---|---|

Molecular Formula |

C15H23NO |

Molecular Weight |

233.35 g/mol |

IUPAC Name |

N-(3-methyl-2-phenylbutyl)butanamide |

InChI |

InChI=1S/C15H23NO/c1-4-8-15(17)16-11-14(12(2)3)13-9-6-5-7-10-13/h5-7,9-10,12,14H,4,8,11H2,1-3H3,(H,16,17) |

InChI Key |

PWKKVEVEXPZRBO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NCC(C1=CC=CC=C1)C(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of N-(3-Methyl-2-phenylbutyl)butanamide with structurally related compounds:

*Inferred properties based on structural analogs.

Key Observations :

Impurity and Stability Considerations

Pharmaceutical impurities like N-[3-Acetyl-4-[(2RS)-3-(ethylamino)-2-hydroxypropoxy]-phenyl]butanamide () highlight the need for rigorous purification in amide synthesis. The target compound’s complex substituents may necessitate advanced chromatographic techniques to ensure purity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-Methyl-2-phenylbutyl)butanamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as amidation of a butanoic acid derivative with 3-methyl-2-phenylbutylamine. Key steps include:

- Step 1 : Activation of the carboxylic acid (e.g., using thionyl chloride or carbodiimide coupling agents).

- Step 2 : Nucleophilic acyl substitution with the amine under inert conditions (e.g., dry THF or DCM, 0–25°C).

- Step 3 : Purification via column chromatography or recrystallization to isolate the product .

- Optimization : Reaction yield depends on solvent polarity, temperature control, and stoichiometric ratios. For example, excess amine may reduce side products like unreacted acid .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water) or GC-MS for volatility assessment. Purity >95% is typical for research-grade compounds .

- Structural Confirmation :

- NMR : H and C NMR to verify methyl, phenyl, and amide protons/carbons.

- FT-IR : Confirm amide C=O stretch (~1650–1700 cm) and N-H bend (~1550 cm) .

Q. What stability considerations are critical for storing and handling this compound?

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation.

- Handling : Use desiccants in storage environments and avoid prolonged exposure to light, as UV radiation may degrade the amide bond .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the biological activity of this compound?

- Experimental Design :

- In Vitro Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based activity assays. Include positive/negative controls to validate results.

- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to non-malignant cells to assess selectivity .

- Dose-Response : Use logarithmic concentration ranges (1 nM–100 µM) to determine IC values. Replicate experiments ≥3 times to ensure statistical significance .

Q. How can contradictory pharmacological data for this compound be resolved?

- Approaches :

- Orthogonal Assays : Validate conflicting results using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays).

- Structural Analogs : Compare activity with derivatives (e.g., replacing the methyl group with ethyl) to identify critical functional groups .

- Meta-Analysis : Cross-reference data with structurally similar compounds in databases like PubChem to identify trends or artifacts .

Q. What computational strategies are effective for modeling the interaction of this compound with biological targets?

- Methods :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes in protein active sites.

- QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, molar refractivity, and H-bond donors .

- Validation : Compare docking scores with experimental IC values to refine computational models .

Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound?

- SAR Framework :

- Core Modifications : Synthesize analogs with varied alkyl chains (e.g., 3-ethyl instead of 3-methyl) to assess steric effects.

- Substituent Analysis : Introduce electron-withdrawing/donating groups on the phenyl ring to modulate electronic properties and bioavailability .

- Data Integration : Use principal component analysis (PCA) to correlate structural changes with activity trends .

Q. What strategies mitigate impurities or side products during the synthesis of this compound?

- Troubleshooting :

- Byproduct Identification : Use LC-MS to detect impurities (e.g., unreacted amine or acid).

- Purification : Optimize gradient elution in flash chromatography or employ preparative HPLC for challenging separations .

- Prevention : Pre-purify starting materials and employ scavenger resins to trap reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.